molecular formula C10H10O3 B14892212 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde

Cat. No.: B14892212
M. Wt: 178.18 g/mol
InChI Key: FHVZQEIESLJYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of hydroxyl, methoxy, and vinyl functional groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours, followed by extraction and purification using ethyl acetate and silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-methoxy-6-vinylbenzoic acid.

    Reduction: 2-Hydroxy-4-methoxy-6-vinylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituents used.

Scientific Research Applications

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in cosmetic applications for skin lightening .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: An isomer with similar functional groups but lacking the vinyl group.

    4-Methoxysalicylaldehyde: Another isomer with a methoxy group at a different position on the benzene ring.

    Vanillin: A well-known flavoring agent with a similar structure but different functional groups.

Uniqueness

This structural difference allows for unique interactions in chemical reactions and biological systems, distinguishing it from its isomers and related compounds .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-ethenyl-6-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H10O3/c1-3-7-4-8(13-2)5-10(12)9(7)6-11/h3-6,12H,1H2,2H3

InChI Key

FHVZQEIESLJYNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)C=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.